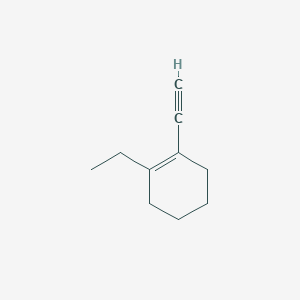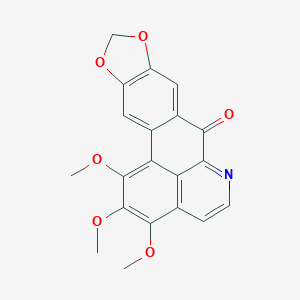
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C (OLU-C) is a novel antifungal compound that has shown promising results in scientific research. It is a derivative of polyoxin C, a natural product isolated from the fermentation broth of Streptomyces cacaoi var. asoensis. OLU-C has been shown to have potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Wirkmechanismus
The mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is not fully understood. It is believed that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C inhibits the biosynthesis of fungal cell wall components, such as chitin and beta-glucan. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to disrupt fungal membrane integrity and cause leakage of intracellular contents.
Biochemical and Physiological Effects:
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been shown to have low toxicity in vitro and in vivo. It does not affect the growth of mammalian cells at concentrations that are effective against fungal pathogens. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have low potential for drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in lab experiments is its potent antifungal activity against a wide range of fungal pathogens. Another advantage is its low toxicity and low potential for drug-drug interactions. One limitation of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is its high cost compared to other antifungal agents.
Zukünftige Richtungen
There are several future directions for research on N-epsilon-(Octanoyl)lysyl-uracil polyoxin C. One direction is to investigate the mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in animal models and humans. Additionally, the efficacy of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in combination with other antifungal agents should be explored. Finally, the potential of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C for use in clinical settings should be investigated.
Synthesemethoden
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by the reaction of polyoxin C with octanoyl chloride and N-epsilon-(tert-butoxycarbonyl)lysine methyl ester. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature. The product is then purified by column chromatography to obtain N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been extensively studied for its antifungal activity. In vitro studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has potent activity against a wide range of fungal pathogens, including fluconazole-resistant strains of Candida albicans. In vivo studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is effective in treating systemic candidiasis in mice. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have synergistic activity with other antifungal agents, such as amphotericin B and caspofungin.
Eigenschaften
CAS-Nummer |
100566-83-4 |
|---|---|
Produktname |
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C |
Molekularformel |
C24H39N5O9 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
InChI-Schlüssel |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
Isomerische SMILES |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Kanonische SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Andere CAS-Nummern |
100566-83-4 |
Synonyme |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



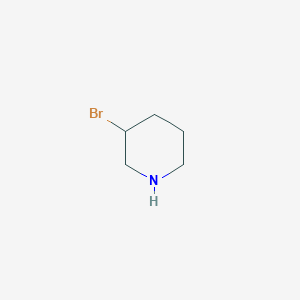
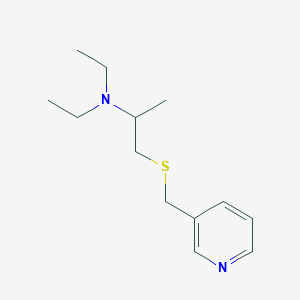

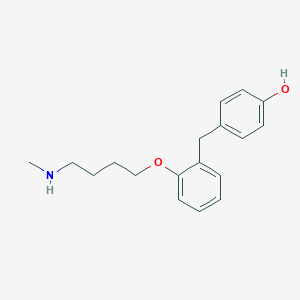

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
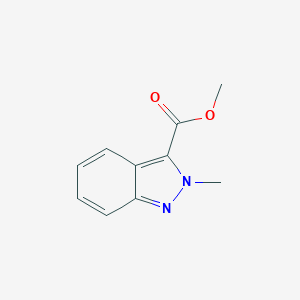

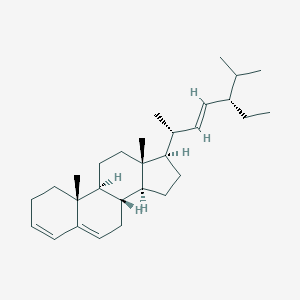
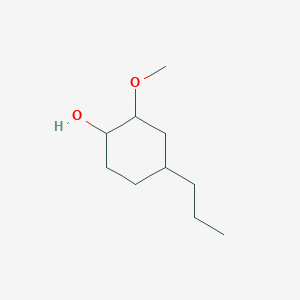
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
